molecular formula C14H6F6N2O5 B145518 1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] CAS No. 133532-73-7

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE]

Cat. No.: B145518
CAS No.: 133532-73-7
M. Wt: 396.2 g/mol
InChI Key: ZPNHAOMFUZPNML-UHFFFAOYSA-N
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Description

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an ether linkage on a benzene ring. The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling trifluoromethyl and nitro compounds .

Chemical Reactions Analysis

Types of Reactions

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted phenyl ethers .

Scientific Research Applications

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and protein binding.

    Medicine: It is explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced stability and bioavailability.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and stability. The nitro group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-(trifluoromethyl)phenyl ether
  • 3-Nitro-2-(trifluoromethyl)phenyl ether
  • 4-Nitro-5-(trifluoromethyl)phenyl ether

Uniqueness

1,1'-OXYBIS[3-NITRO-5(TRIFLUOROMETHYL)BENZENE] is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological interactions compared to other similar compounds .

Properties

IUPAC Name

1-nitro-3-[3-nitro-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2O5/c15-13(16,17)7-1-9(21(23)24)5-11(3-7)27-12-4-8(14(18,19)20)2-10(6-12)22(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNHAOMFUZPNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570822
Record name 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133532-73-7
Record name 1,1'-Oxybis[3-nitro-5-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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